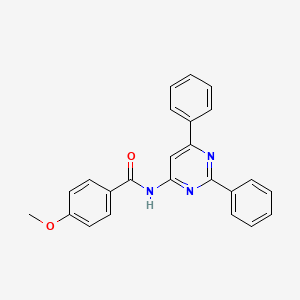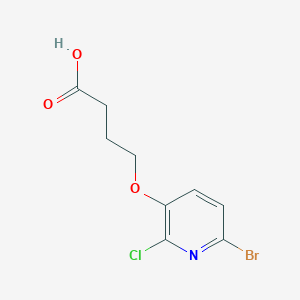
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is an organic compound with the molecular formula C9H9BrClNO3. This compound is characterized by the presence of a bromine and chlorine atom on a pyridine ring, which is connected to a butanoic acid moiety through an ether linkage. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2-chloropyridine and butanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the pyridine ring can participate in binding interactions, while the butanoic acid moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((6-Chloropyridin-3-yl)oxy)butanoic acid: Similar structure but lacks the bromine atom.
4-((6-Bromo-2-fluoropyridin-3-yl)oxy)butanoic acid: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This dual halogenation can provide distinct advantages in certain chemical reactions and biological interactions.
Properties
CAS No. |
62805-21-4 |
|---|---|
Molecular Formula |
C9H9BrClNO3 |
Molecular Weight |
294.53 g/mol |
IUPAC Name |
4-(6-bromo-2-chloropyridin-3-yl)oxybutanoic acid |
InChI |
InChI=1S/C9H9BrClNO3/c10-7-4-3-6(9(11)12-7)15-5-1-2-8(13)14/h3-4H,1-2,5H2,(H,13,14) |
InChI Key |
KWOREORRRRJDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OCCCC(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


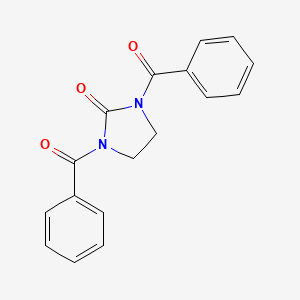
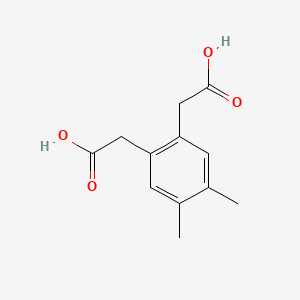
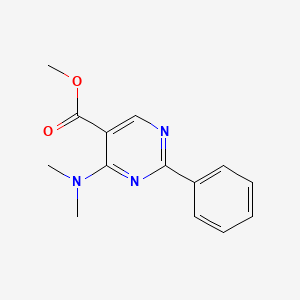
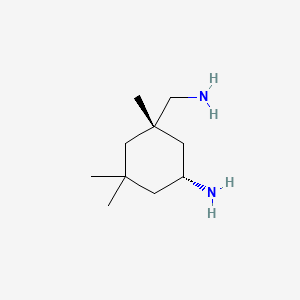
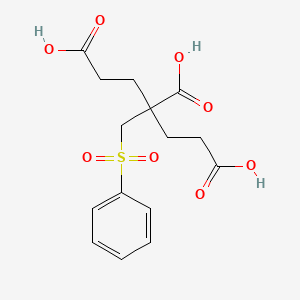
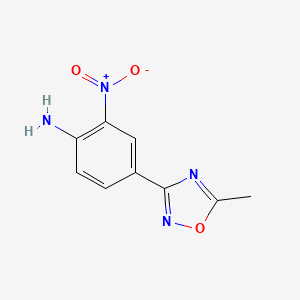
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
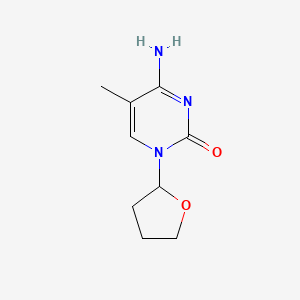
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)
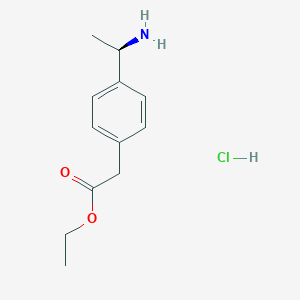

![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
